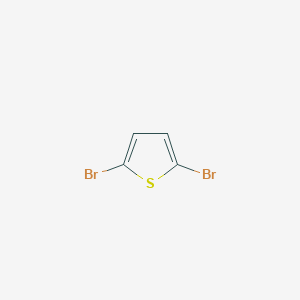

2,5-Dibromothiophene

Description

Propriétés

IUPAC Name |

2,5-dibromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2S/c5-3-1-2-4(6)7-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBVDUUXRXJTAJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73061-85-5 | |

| Record name | Thiophene, 2,5-dibromo-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73061-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3062863 | |

| Record name | Thiophene, 2,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Dibromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.06 [mmHg] | |

| Record name | 2,5-Dibromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3141-27-3 | |

| Record name | 2,5-Dibromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dibromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIBROMOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4488 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiophene, 2,5-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiophene, 2,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dibromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.589 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIBROMOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F0033K8CXM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Spectroscopic Profile of 2,5-Dibromothiophene

Introduction

2,5-Dibromothiophene is a halogenated heterocyclic compound that serves as a crucial building block in the synthesis of various organic electronic materials, including conductive polymers and small molecules for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] Its chemical structure, with bromine atoms at the 2 and 5 positions of the thiophene ring, allows for versatile cross-coupling reactions to extend the conjugation length of polymeric and oligomeric systems. A thorough spectroscopic characterization is paramount for confirming its identity, purity, and electronic properties, which are critical for its application in materials science and drug development. This guide provides an in-depth overview of the spectroscopic techniques used to characterize this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[2] For this compound, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern and electronic environment of the thiophene ring.

Quantitative NMR Data for this compound

| Technique | Solvent | Chemical Shift (δ) in ppm | Reference |

| ¹H NMR | CDCl₃ | 6.826 | [3] |

| ¹H NMR | TMS | 6.707 | [3] |

| ¹³C NMR | CDCl₃ | 115.29, 130.49 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃).[4] The use of a deuterated solvent is necessary as the deuterium isotope is not detected in the proton NMR spectrum.[4]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for ¹H and ¹³C NMR because it is chemically inert and gives a single, sharp signal that is defined as 0.0 ppm.[4]

-

Data Acquisition: The sample is placed in an NMR tube and inserted into the spectrometer. For ¹H NMR, the instrument is typically operated at a frequency of 300 MHz or higher.[3] For ¹³C NMR, a higher number of scans is usually required due to the low natural abundance of the ¹³C isotope.[2]

-

Data Processing: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Key IR Absorption Bands for this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H aromatic stretching | ~3100 |

| C=C aromatic stretching | ~1400-1500 |

| C-S stretching | ~808-821 |

| C-Br stretching | Below 700 |

Note: Specific peak values can vary slightly depending on the sampling method.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

-

Instrument Setup: A Bruker Tensor 27 FT-IR spectrometer or a similar instrument is used.[6]

-

Background Spectrum: A background spectrum of the clean ATR crystal (often diamond or zinc selenide) is recorded to account for any atmospheric or instrumental absorptions.

-

Sample Application: A small amount of liquid this compound is placed directly onto the ATR crystal.[6] For solid samples, a small amount of the solid is pressed firmly against the crystal using a pressure anvil.

-

Data Acquisition: The infrared spectrum is recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] For conjugated systems like this compound, the wavelength of maximum absorbance (λmax) is indicative of the extent of conjugation.

UV-Vis Data for this compound

| Solvent | λmax (nm) |

| Hexane/Ethanol | ~235-260 |

Note: The exact λmax can be influenced by the solvent and any substituents on the thiophene ring.[8]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as hexane or ethanol.[9] The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

-

Cuvette Selection: A quartz cuvette is used for measurements in the UV region, as glass absorbs UV light.[9]

-

Baseline Correction: A baseline spectrum of the pure solvent in the cuvette is recorded to subtract the absorbance of the solvent and the cuvette itself.[10]

-

Data Acquisition: The cuvette containing the sample solution is placed in the spectrophotometer, and the absorbance spectrum is recorded over the desired wavelength range (e.g., 200-400 nm).

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[11] It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Data for this compound

| Technique | Key m/z values | Interpretation |

| Electron Ionization (EI) | 240, 242, 244 | Molecular ion (M⁺) peak cluster showing the characteristic isotopic pattern for two bromine atoms. |

| 161, 163 | Fragment ion corresponding to the loss of one bromine atom. | |

| 82 | Fragment ion corresponding to the loss of both bromine atoms. |

Note: The molecular weight of this compound is approximately 241.93 g/mol .[12]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile organic solvent is injected into the gas chromatograph. The GC separates the components of the sample before they enter the mass spectrometer.

-

Ionization: In the mass spectrometer, the sample molecules are ionized, typically using electron ionization (EI), where high-energy electrons bombard the molecules, causing them to lose an electron and form a radical cation (molecular ion).[13]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[13]

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Visualizing the Spectroscopic Workflow

The following diagrams illustrate the general workflow for the spectroscopic characterization of an organic compound and the logical relationship between the information obtained from different techniques.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Integration of information from various spectroscopic techniques for structural elucidation.

References

- 1. 2,5-二溴噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. This compound(3141-27-3) 1H NMR spectrum [chemicalbook.com]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. Experimental Design [web.mit.edu]

- 6. This compound | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ej-eng.org [ej-eng.org]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. ossila.com [ossila.com]

- 10. engineering.purdue.edu [engineering.purdue.edu]

- 11. fiveable.me [fiveable.me]

- 12. Thiophene, 2,5-dibromo- [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 2,5-Dibromothiophene in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dibromothiophene in common organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides detailed experimental protocols for researchers to determine quantitative solubility in their own laboratory settings.

Introduction to this compound

This compound is a halogenated heterocyclic organic compound with the chemical formula C₄H₂Br₂S.[1][2][3] It exists as a light yellow liquid at room temperature and is a versatile building block in organic synthesis, particularly in the development of conjugated polymers, organic electronics, and as an intermediate for pharmaceuticals.[2][3] Understanding its solubility in various organic solvents is crucial for its application in synthesis, purification, and formulation.

Qualitative Solubility of this compound

Based on available chemical data, this compound exhibits good solubility in several common organic solvents. It is reported to be practically insoluble in water.[1][2][4] A summary of its qualitative solubility is presented in the table below.

| Solvent Class | Solvent Name | Qualitative Solubility |

| Halogenated Solvents | Chloroform | Soluble[1][5][6] |

| Alcohols | Methanol | Soluble[1][5][6] |

| Ethanol | Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Ketones | Acetone | Soluble |

| Aqueous | Water | Practically Insoluble[1][2][4] |

| Note: While sources confirm solubility, specific quantitative values (e.g., g/100 mL or mol/L) are not readily available in the cited literature. |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, standardized experimental methods are necessary. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9] The concentration of the resulting saturated solution can then be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11][12][13][14][15][16]

3.1. The Shake-Flask Method for Generating a Saturated Solution

This method is considered the gold standard for determining equilibrium solubility.[8][13][14][16]

Objective: To create a saturated solution of this compound in a chosen solvent at a specific temperature, ensuring that the solution is in equilibrium with the excess, undissolved solute.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or incubator with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. It is crucial to add enough solute so that a solid (or liquid, in this case) phase remains after equilibrium is reached.[8]

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to ensure equilibrium is reached. This typically requires 24 to 72 hours.[7][8]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature to let the excess solute settle.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.[7] This step is critical to prevent artificially high concentration measurements.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the chosen analytical method.

3.2. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a common and accurate method for determining the concentration of a solute in a solution.[10][11][17][18][19]

Objective: To accurately measure the concentration of this compound in the prepared saturated solution.

Procedure:

-

Method Development: Develop a suitable HPLC method (e.g., reverse-phase) capable of separating this compound from any potential impurities. Key parameters to define include the column, mobile phase composition, flow rate, and UV detection wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.[11][17]

-

Sample Analysis: Inject the diluted, filtered saturated solution into the HPLC system under the same conditions used for the standards.

-

Concentration Calculation: Determine the peak area of this compound in the sample chromatogram. Use the calibration curve to calculate the concentration of the diluted sample.

-

Solubility Calculation: Multiply the calculated concentration by the dilution factor to determine the original concentration of the saturated solution, which represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in determining the quantitative solubility of this compound.

Caption: Workflow for quantitative solubility determination.

References

- 1. This compound CAS#: 3141-27-3 [m.chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. This compound | 3141-27-3 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. This compound | CAS 3141-27-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. This compound, 95% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 7. scribd.com [scribd.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmaguru.co [pharmaguru.co]

- 12. Use of (1)H NMR to facilitate solubility measurement for drug discovery compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. hrcak.srce.hr [hrcak.srce.hr]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 19. improvedpharma.com [improvedpharma.com]

In-Depth Technical Guide to the Crystal Structure Analysis of 2,5-Dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical process for determining the crystal structure of 2,5-dibromothiophene. While a complete, publicly available single-crystal X-ray diffraction study for this compound has not been identified in prominent crystallographic databases, this document outlines the established methodologies for such an analysis. It serves as a detailed reference for researchers aiming to undertake the crystal structure determination of this compound or similar small organic molecules. The guide covers the synthesis of the compound, methods for single crystal growth, and a thorough protocol for single-crystal X-ray diffraction data collection and structure refinement.

Introduction

This compound is a halogenated heterocyclic compound that serves as a vital building block in the synthesis of conjugated polymers and small molecules utilized in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1] The performance of these materials is intrinsically linked to their solid-state packing, which is dictated by their crystal structure. A detailed understanding of the crystal structure of this compound would provide invaluable insights into its intermolecular interactions and inform the rational design of novel materials with tailored electronic and photophysical properties.

Despite its significance, a definitive crystal structure of this compound is not currently available in the public domain. This guide, therefore, presents a generalized yet detailed framework for its determination.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data is essential for handling the compound and for designing crystallization experiments.

| Property | Value |

| Molecular Formula | C₄H₂Br₂S |

| Molecular Weight | 241.93 g/mol [1] |

| Appearance | Colorless to pale yellow liquid[2] |

| Melting Point | -6 °C[2] |

| Boiling Point | 211 °C[2] |

| Density | 2.147 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in ethanol, diethyl ether, and chloroform.[2] |

| Refractive Index (n20/D) | 1.627 - 1.63 |

Experimental Protocols

The determination of a crystal structure is a multi-step process that begins with the synthesis and purification of the compound, followed by the growth of high-quality single crystals, and culminates in the collection and analysis of X-ray diffraction data.

Synthesis and Purification of this compound

A common method for the synthesis of this compound involves the direct bromination of thiophene.[1]

Procedure:

-

To a mixture of thiophene and a suitable solvent such as benzene, bromine is added cautiously.[3]

-

The reaction mixture is stirred, and the evolution of hydrogen bromide gas is observed.[3]

-

After the initial reaction subsides, the mixture is refluxed for several hours to ensure complete dibromination.[3]

-

The reaction is then quenched, and the organic layer is separated, washed, and dried.[3]

-

Purification of the crude product is achieved by fractional distillation under reduced pressure to yield pure this compound.[3]

An alternative method involves the reaction of thiophene with N-bromosuccinimide (NBS) in a suitable solvent, which offers a milder and more selective bromination.[1]

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step. For a low-melting-point compound like this compound, which is a liquid at room temperature, crystallization needs to be performed at sub-ambient temperatures.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of this compound in a volatile solvent (e.g., hexane, pentane) is prepared and left in a loosely capped vial inside a cold chamber (e.g., a refrigerator or a cryostat). The slow evaporation of the solvent increases the concentration of the compound, leading to the formation of crystals.

-

Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[4][5]

-

Cooling Crystallization: A saturated solution of the compound is prepared at a slightly elevated temperature (still below room temperature) and then slowly cooled. The decrease in temperature reduces the solubility, promoting crystal growth.[6]

Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.

General Procedure:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm in each dimension) is selected under a microscope and mounted on a loop, which is then attached to the goniometer head.[7] For this compound, this process must be carried out at low temperatures to prevent the crystal from melting.

-

Data Collection Temperature: The crystal is cooled to a low temperature, typically 100 K, using a cryostream of nitrogen gas. This minimizes thermal vibrations of the atoms, leading to a clearer diffraction pattern.[8]

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal lattice symmetry.[9]

-

Data Collection Strategy: Based on the unit cell and symmetry, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections.[10]

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for various experimental factors (e.g., Lorentz-polarization, absorption).[9]

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the unit cell and refine this model to best fit the experimental data.

Workflow:

-

Structure Solution: The initial atomic positions are determined from the diffraction data using methods such as Direct Methods or Patterson methods.[8]

-

Structure Refinement: The atomic model is refined using a least-squares minimization process, where the calculated structure factors are fitted to the observed structure factors.[11][12] This iterative process involves adjusting atomic coordinates, and atomic displacement parameters (describing thermal motion).

-

Difference Fourier Maps: After initial refinement, a difference Fourier map is calculated to locate any missing atoms (such as hydrogen atoms) or to identify any disorder in the crystal structure.[13]

-

Final Refinement: The model is refined further, including all atoms, until the refinement converges and the agreement between the calculated and observed data is maximized.[14]

-

Validation: The final crystal structure is validated using various crystallographic checks to ensure its chemical and geometric sensibility.

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.

Caption: Experimental workflow for crystal structure analysis.

Conclusion

This technical guide has outlined the necessary steps for a comprehensive crystal structure analysis of this compound. While the definitive crystallographic data for this compound remains to be publicly reported, the methodologies described herein represent the standard and rigorous approach for such a determination. The successful elucidation of the crystal structure of this compound will be a valuable contribution to the fields of materials science and organic electronics, enabling a deeper understanding of its solid-state properties and facilitating the design of next-generation organic functional materials.

References

- 1. nbinno.com [nbinno.com]

- 2. guidechem.com [guidechem.com]

- 3. prepchem.com [prepchem.com]

- 4. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. sssc.usask.ca [sssc.usask.ca]

- 8. fiveable.me [fiveable.me]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dictionary.iucr.org [dictionary.iucr.org]

- 12. Introduction [pd.chem.ucl.ac.uk]

- 13. ocw.mit.edu [ocw.mit.edu]

- 14. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Theoretical and Experimental Study of 2,5-Dibromothiophene's Electronic Properties

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,5-Dibromothiophene is a pivotal building block in the synthesis of conjugated polymers and small molecules utilized in organic electronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Its electronic characteristics, largely dictated by the interplay between the electron-rich thiophene ring and the electron-withdrawing bromine atoms, are fundamental to the performance of these materials. This guide provides a comprehensive overview of the theoretical and experimental methodologies employed to investigate the electronic properties of this compound.

Theoretical Studies of Electronic Properties

Theoretical investigations, primarily employing Density Functional Theory (DFT), are crucial for predicting and understanding the electronic structure, molecular orbitals, and spectral properties of this compound. These computational approaches offer insights that complement and guide experimental work.

Computational Methodology

A common and effective computational approach for studying thiophene derivatives involves DFT calculations. The B3LYP functional combined with a basis set such as 6-31G(d,p) has been shown to provide a good balance between accuracy and computational cost for optimizing molecular geometries and predicting electronic properties of similar organobromine compounds.

dot

Caption: A typical workflow for the DFT-based theoretical study of this compound.

Predicted Electronic Properties

| Property | Predicted Value Range (eV) | Description |

| HOMO Energy | -5.5 to -6.5 | The energy of the Highest Occupied Molecular Orbital, indicating the electron-donating ability. |

| LUMO Energy | -1.0 to -2.5 | The energy of the Lowest Unoccupied Molecular Orbital, indicating the electron-accepting ability. |

| HOMO-LUMO Energy Gap | 3.5 to 4.5 | The difference between the LUMO and HOMO energies, which correlates with the electronic excitation energy. |

Note: These values are estimations based on DFT calculations of similar substituted thiophene molecules and may vary depending on the specific computational method and basis set used.

Simulated Spectroscopic Data

Theoretical calculations can also predict vibrational and electronic spectra, which are invaluable for interpreting experimental data.

-

Vibrational Frequencies (IR and Raman): DFT calculations can predict the vibrational modes of the molecule. The calculated frequencies for C-H, C-C, C-S, and C-Br stretching and bending vibrations can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure.

-

UV-Vis Absorption Spectra: Time-dependent DFT (TD-DFT) is employed to simulate the electronic transitions and predict the maximum absorption wavelength (λmax). For thiophene derivatives, the absorption bands typically correspond to π-π* transitions.

Experimental Characterization

Experimental techniques are essential to validate the theoretical predictions and to determine the actual electronic properties of this compound.

dot

Caption: The experimental workflow for the characterization of this compound.

Synthesis Protocol

A common method for the synthesis of this compound is the direct bromination of thiophene.

Materials:

-

Thiophene

-

Bromine or N-bromosuccinimide (NBS)

-

An appropriate solvent (e.g., diethyl ether, N,N-dimethylformamide)

-

48% Hydrobromic acid (optional, for bromine-mediated reactions)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

In a reaction vessel, dissolve thiophene in the chosen solvent.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of the brominating agent (e.g., bromine in the same solvent) to the thiophene solution while stirring. The reaction is exothermic and should be controlled.

-

After the addition is complete, allow the reaction to proceed at room temperature for a specified time.

-

Quench the reaction by adding a saturated solution of NaHCO3.

-

Separate the organic layer and wash it with water and brine.

-

Dry the organic layer over anhydrous MgSO4.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound as a pale yellow liquid.

UV-Vis Spectroscopy Protocol

Objective: To determine the electronic absorption properties and the optical band gap.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). A typical concentration is in the range of 10-5 to 10-4 M.

-

Record the UV-Vis absorption spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

The optical band gap (Egopt) can be estimated from the onset of the absorption edge using the Tauc plot method.

Cyclic Voltammetry Protocol

Objective: To determine the electrochemical oxidation and reduction potentials and to estimate the HOMO and LUMO energy levels.

Instrumentation:

-

Potentiostat with a three-electrode cell setup (working electrode, reference electrode, and counter electrode).

Procedure:

-

Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).

-

Use a standard three-electrode setup (e.g., glassy carbon working electrode, Ag/AgCl reference electrode, and a platinum wire counter electrode).

-

Record the cyclic voltammogram by scanning the potential in both the anodic and cathodic directions.

-

Determine the onset oxidation potential (Eoxonset) and onset reduction potential (Eredonset).

-

The HOMO and LUMO energy levels can be estimated using the following empirical formulas, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

-

EHOMO = -[Eoxonset - E1/2(Fc/Fc+) + 4.8] eV

-

ELUMO = -[Eredonset - E1/2(Fc/Fc+) + 4.8] eV

-

Data Presentation

Experimental Electronic Properties

| Parameter | Typical Experimental Value Range | Method of Determination |

| λmax (nm) | 250 - 270 | UV-Vis Spectroscopy |

| Eoxonset (V vs. Fc/Fc+) | 1.0 - 1.5 | Cyclic Voltammetry |

| Eredonset (V vs. Fc/Fc+) | -1.5 to -2.0 | Cyclic Voltammetry |

| Electrochemical Band Gap (eV) | 2.5 - 3.5 | Cyclic Voltammetry |

Note: These are representative value ranges and can vary based on experimental conditions.

Conclusion

The electronic properties of this compound are of paramount importance for its application in organic electronics. A synergistic approach combining theoretical modeling and experimental characterization is essential for a thorough understanding of its behavior. DFT calculations provide a powerful tool for predicting molecular structure and electronic properties, while spectroscopic and electrochemical techniques offer the means for experimental validation. This guide provides the foundational knowledge and protocols for researchers to effectively study the electronic landscape of this versatile thiophene derivative.

fundamental properties of 2,5-dibromothiophene for materials science

An In-depth Technical Guide for Researchers and Scientists

2,5-Dibromothiophene is a pivotal organosulfur compound that serves as a fundamental building block in the synthesis of a wide array of functional organic materials.[1] Its thiophene core, combined with the reactivity of the two bromine atoms, makes it an essential precursor for the creation of conjugated polymers and small molecules.[1] These materials are at the forefront of innovations in organic electronics, with applications including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][2] This guide provides a comprehensive overview of the fundamental properties, synthesis, and polymerization of this compound, tailored for professionals in materials science and drug development.

Core Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature.[3] Its key physical and chemical properties are summarized below, providing essential data for experimental design and material handling.

| Property | Value |

| Molecular Formula | C₄H₂Br₂S[4] |

| Molecular Weight | 241.93 g/mol [4][5] |

| CAS Number | 3141-27-3[5] |

| Appearance | Colorless to pale yellow liquid[3] |

| Melting Point | -6 °C[6][7] |

| Boiling Point | 210.3 - 211 °C[6][7] |

| Density | 2.147 - 2.148 g/mL at 21-25 °C[6][7] |

| Refractive Index | 1.627 - 1.638[6][8] |

| Water Solubility | Practically insoluble[1][6][7] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, acetone, chloroform, methanol[1][7][8] |

| Flash Point | 99 - 99.4 °C[6][7] |

| Vapor Pressure | 0.06 - 0.292 mmHg at 25 °C[5][7] |

Spectroscopic and Analytical Data

Spectroscopic analysis is critical for the identification and characterization of this compound and its derivatives.

| Spectroscopic Data | Details |

| ¹H NMR | A singlet is observed for the two equivalent protons on the thiophene ring. In CDCl₃, the chemical shift is approximately δ 6.826 ppm. In TMS, it is approximately δ 6.707 ppm.[9] |

| Spectra Availability | NMR, FTIR, Raman, UV-Vis, and Mass Spectra (GC) are available in public databases for reference.[10] |

Reactivity for Materials Synthesis

The utility of this compound in materials science stems from the high reactivity of the C-Br bonds at the 2 and 5 positions of the thiophene ring. These positions are susceptible to various cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers.[1] This allows for the precise construction of polymer backbones with extended π-conjugation, a key requirement for efficient charge transport in organic electronic devices.[11][12]

The workflow for utilizing this compound in organic electronics is visualized below.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following sections outline the synthesis of this compound and its subsequent polymerization.

The synthesis of this compound is typically achieved through the direct bromination of thiophene.[1]

Protocol: Direct Bromination of Thiophene [1][13]

-

Reaction Setup: In a suitable reaction vessel, dissolve thiophene in a 1:1 (v/v) mixture of acetic acid and chloroform.[3]

-

Addition of Brominating Agent: Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine (Br₂), to the solution under controlled temperature conditions.[1] For instance, N-bromosuccinimide (2.06 equivalents) can be added to a solution of thiophene (1 equivalent).[3]

-

Reaction: Reflux the mixture for a specified period, typically around 15 minutes to several hours, to allow the electrophilic substitution to proceed.[3][13]

-

Work-up: After cooling to room temperature, quench the reaction by adding water. Extract the organic layer using a suitable solvent like chloroform.[3][6]

-

Purification: Wash the combined organic phases with dilute acid and brine, then dry over an anhydrous salt such as sodium sulfate.[6] The crude product is then purified, commonly by distillation or silica gel column chromatography, to yield pure this compound.[6][13]

The Grignard Metathesis (GRIM) polymerization is a widely used, efficient method for synthesizing regioregular, head-to-tail coupled poly(3-alkylthiophenes) from 2,5-dibromo-3-alkylthiophene monomers.[14][15][16] This method offers excellent control over polymer molecular weight and structure.[15]

Protocol: Synthesis of Poly(3-alkylthiophene) via GRIM [17]

-

Monomer Preparation: In a dry, nitrogen-purged three-neck flask, dissolve the 2,5-dibromo-3-alkylthiophene monomer in anhydrous tetrahydrofuran (THF).

-

Grignard Metathesis: Add one equivalent of an alkyl or vinyl Grignard reagent (e.g., tert-butylmagnesium chloride) dropwise via syringe. Stir the mixture at room temperature for approximately 2 hours to facilitate the magnesium-bromine exchange, forming the active monomer species.[17] This results in a mixture of regioisomers.[14]

-

Polymerization: Add a catalytic amount of a nickel catalyst, such as Ni(dppp)Cl₂ (1,3-bis(diphenylphosphino)propane)nickel(II) chloride, to the reaction mixture in one portion.[14][17] Allow the polymerization to proceed for a designated time (e.g., 10 minutes to 3 hours) at a controlled temperature (e.g., room temperature to 60 °C).[17]

-

Quenching: Terminate the polymerization by adding an acidic solution, such as 5 M aqueous HCl.

-

Purification: Precipitate the polymer by pouring the reaction solution into a non-solvent like methanol or a methanol/water mixture. Collect the solid polymer via filtration. Further purify the polymer using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove impurities and low molecular weight oligomers, and finally recover the pure polymer with a good solvent like chloroform.

The synthesized polythiophenes are typically characterized using a suite of analytical techniques to determine their structural, thermal, and electronic properties.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the polymer structure and determine the degree of regioregularity (head-to-tail coupling).[15][18]

-

Gel Permeation Chromatography (GPC): Employed to determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.[17]

-

UV-Visible (UV-Vis) Spectroscopy: Provides information on the electronic structure and effective conjugation length of the polymer in solution or as a thin film.[19][20]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify characteristic vibrational modes of the polymer and confirm its chemical composition.[19][21]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to assess the thermal stability and phase transitions of the polymer.[19][20]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[5][22][23] Some sources also indicate it can be fatal if swallowed.[5][24]

-

Handling: Always handle in a well-ventilated area or fume hood.[22] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[22][23] Avoid inhalation of vapors and direct contact with skin and eyes.[22]

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.[8][25] Recommended storage temperatures are often between 0-6 °C.[3][6] It should be stored away from incompatible materials such as strong oxidizing agents.[22]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 2,5-二溴噻吩 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chembk.com [chembk.com]

- 8. This compound CAS#: 3141-27-3 [m.chemicalbook.com]

- 9. This compound(3141-27-3) 1H NMR [m.chemicalbook.com]

- 10. spectrabase.com [spectrabase.com]

- 11. guidechem.com [guidechem.com]

- 12. nbinno.com [nbinno.com]

- 13. prepchem.com [prepchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. files01.core.ac.uk [files01.core.ac.uk]

- 16. chem.cmu.edu [chem.cmu.edu]

- 17. chem.cmu.edu [chem.cmu.edu]

- 18. chem.cmu.edu [chem.cmu.edu]

- 19. ignited.in [ignited.in]

- 20. files01.core.ac.uk [files01.core.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

- 24. This compound | 3141-27-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 25. This compound | 3141-27-3 [chemicalbook.com]

2,5-dibromothiophene CAS number and safety data sheet

An In-depth Technical Guide to 2,5-Dibromothiophene: Properties, Safety, and Handling

This technical guide provides comprehensive information on this compound, a key reagent in organic synthesis, particularly in the development of conducting polymers and other functional materials. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of its chemical properties, safety data, and handling protocols.

Chemical Identification

| Identifier | Value |

| CAS Number | 3141-27-3[1][2][3][4] |

| Molecular Formula | C4H2Br2S[1][3][4][5] |

| IUPAC Name | This compound[1][4] |

| Molecular Weight | 241.93 g/mol [3] |

| EC Number | 221-547-3[1][3] |

| UNII | F0033K8CXM[1][3] |

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its proper handling and use in experimental settings.

| Property | Value |

| Appearance | Light yellow to clear pale yellow to brown liquid[4][5] |

| Physical State | Liquid[4][5] |

| Melting Point | -6 °C (21.2 °F)[5] |

| Boiling Point | 211 °C (411.8 °F) at 760 mmHg[5] |

| Density | 2.140 - 2.147 g/mL at 25 °C[5] |

| Flash Point | 99 °C (210.2 °F) - closed cup[5] |

| Solubility | Insoluble in water[5] |

| Refractive Index | n20/D 1.629 |

| Vapor Density | 8.34[5] |

Safety and Hazard Information

This compound is considered a hazardous substance.[6] Adherence to safety guidelines is crucial to minimize risks.

Hazard Classifications and Statements:

| Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation.[5] |

Precautionary Statements:

| Code | Description |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[5][7] |

| P271 | Use only outdoors or in a well-ventilated area.[7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5][7] |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[7] |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7] |

| P405 | Store locked up.[5][7] |

| P501 | Dispose of contents/container to an approved waste disposal plant.[5][7] |

Experimental Protocols and Handling

Detailed methodologies for the safe handling and use of this compound are outlined below.

Personal Protective Equipment (PPE):

A crucial aspect of safely handling this compound is the use of appropriate personal protective equipment.

Caption: Recommended Personal Protective Equipment for handling this compound.

Engineering Controls:

Handling and Storage:

-

Do not get in eyes, on skin, or on clothing.[5]

-

Avoid ingestion and inhalation.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Protect from light.[5]

-

Incompatible with strong oxidizing agents.[5]

First-Aid Measures:

The following diagram outlines the initial steps to be taken in case of accidental exposure.

Caption: First-aid procedures for exposure to this compound.

Spill and Disposal Procedures:

-

Spill: Evacuate personnel to safe areas.[7] Remove all sources of ignition.[7] Use personal protective equipment.[7] Do not let the product enter drains.[8] Pick up and arrange disposal without creating dust.[8]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5][7]

References

- 1. This compound | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 3141-27-3 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. A13406.18 [thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. echemi.com [echemi.com]

- 8. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-dibromothiophene

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,5-dibromothiophene. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents quantitative spectral data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the analytical workflow.

¹H and ¹³C NMR Spectral Data

The NMR spectra of this compound are relatively simple due to the molecule's symmetry. The two protons at the 3 and 4 positions are chemically equivalent, as are the two bromine-substituted carbons at the 2 and 5 positions. This results in a single peak in the ¹H NMR spectrum and two distinct signals in the ¹³C NMR spectrum.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits a singlet for the two equivalent protons. The chemical shift can vary slightly depending on the solvent and concentration.

| Parameter | Value | Solvent | Reference |

| Chemical Shift (δ) | 6.826 ppm | CDCl₃ | [1] |

| 6.707 ppm | In TMS | [1] | |

| Coupling Constant | J(H,C-13): 174.66 Hz, J(H,H): 3.98 Hz | In TMS | [1] |

Note: The solvent listed as "in TMS" likely indicates the use of tetramethylsilane as an internal standard, with the actual solvent not being specified in the snippet. The more common solvent for this compound is CDCl₃.

¹³C NMR Spectral Data

The carbon NMR spectrum of this compound shows two signals corresponding to the two distinct carbon environments: the bromine-substituted carbons (C2/C5) and the proton-bearing carbons (C3/C4).

| Parameter | Value | Solvent | Reference |

| Chemical Shift (δ) | C2/C5: ~112 ppm | CDCl₃ | |

| C3/C4: ~130 ppm | CDCl₃ |

Note: Precise, publicly available numerical values for the ¹³C NMR chemical shifts of this compound are not as readily found in the initial search results. The values provided are approximate and based on typical chemical shift ranges for similar structures. For precise assignments, direct analysis of the spectrum is recommended.

Experimental Protocols

The following provides a generalized, detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation:

-

Analyte: this compound (Purity: ≥95%).

-

Solvent: Deuterated chloroform (CDCl₃) is a common and suitable solvent for this compound.[1][2]

-

Concentration: A solution of approximately 10-20 mg of this compound in 0.5-0.7 mL of CDCl₃ is prepared.

-

Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

Sample Tube: The solution is transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 300 MHz (or higher field) NMR spectrometer is utilized for data collection.[1]

-

Nuclei: ¹H and ¹³C nuclei are observed.

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: Approximately 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 10-15 ppm.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') to provide singlet peaks for each carbon.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (longer delay may be needed for quaternary carbons, though not the primary concern here).

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128-1024) is required.

-

Spectral Width: A spectral width of approximately 200-250 ppm.

-

Data Processing:

-

Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to obtain a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The spectrum is referenced to the TMS signal at 0 ppm.

-

Integration: The relative areas of the peaks are determined.

-

Peak Picking: The chemical shifts of the peaks are identified.

NMR Analysis Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 2,5-Dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic substitution reactions of 2,5-dibromothiophene, a critical building block in the synthesis of advanced materials and pharmaceutical agents. The document details the reactivity and regioselectivity of the thiophene core, presents key electrophilic substitution reactions with experimental protocols, and summarizes quantitative data for comparative analysis. Furthermore, it explores the applications of the resulting derivatives in drug development and organic electronics.

Introduction to this compound

This compound is a halogenated heterocyclic compound featuring a five-membered thiophene ring with bromine atoms at the 2 and 5 positions.[1] It exists as a colorless to pale yellow liquid with a molecular formula of C₄H₂Br₂S and a molecular weight of approximately 241.93 g/mol .[2][3] While sparingly soluble in water, it is soluble in common organic solvents like ethanol and ether.[2][4] This compound is a versatile intermediate in organic synthesis, primarily utilized for introducing the thiophene moiety and for further functionalization.[2][5] Its significance extends to the development of pharmaceuticals, conjugated polymers for organic electronics, and other functional materials.[2][6][7]

Reactivity and Regioselectivity in Electrophilic Substitution

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack.[2] However, the presence of two bromine atoms on the this compound ring significantly influences its reactivity and the regioselectivity of subsequent electrophilic substitution reactions.

The bromine atoms are deactivating groups due to their electron-withdrawing inductive effect, which reduces the electron density of the thiophene ring and makes it less nucleophilic compared to unsubstituted thiophene.[1] Consequently, electrophilic substitution reactions on this compound generally require harsher conditions.

Despite being deactivating, halogens are ortho-, para-directors in electrophilic aromatic substitution. In the context of this compound, the only available positions for substitution are the 3- and 4-positions (the β-positions). Therefore, electrophilic attack occurs exclusively at these positions. The general mechanism involves the attack of an electrophile on the π-system of the thiophene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity.[8]

Caption: General mechanism of electrophilic substitution on this compound.

Key Electrophilic Substitution Reactions

Nitration

Nitration of this compound introduces nitro groups onto the thiophene ring, typically at the 3- and 4-positions. This reaction is a crucial step in the synthesis of various functionalized thiophenes, including precursors for antibacterial agents.[9] The reaction is generally carried out using a mixture of concentrated nitric acid and sulfuric acid, sometimes with the addition of fuming sulfuric acid.[9][10] These strong nitrating conditions are necessary to overcome the deactivating effect of the bromine atoms. The primary product is 2,5-dibromo-3,4-dinitrothiophene.[9][10]

Acylation

Friedel-Crafts acylation introduces an acyl group to the thiophene ring. While information on the direct acylation of this compound is limited in the provided search results, the acylation of thiophene and its derivatives is a well-established reaction.[11][12][13] Typically, an acyl halide or anhydride is reacted with the thiophene in the presence of a Lewis acid catalyst, such as aluminum chloride.[11][12] For this compound, acylation would be expected to occur at the 3-position.

Other Electrophilic Substitutions

Other electrophilic substitution reactions such as sulfonation and halogenation are also possible on the this compound ring, although they may require specific catalysts and conditions due to the deactivated nature of the substrate. The synthesis of 3,4-disubstituted-2,5-dibromothiophenes is noted to be challenging via direct electrophilic substitution.[14]

Quantitative Data Summary

The following table summarizes the quantitative data for key electrophilic substitution reactions of this compound.

| Reaction | Electrophile/Reagents | Catalyst/Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| Dinitration | Conc. HNO₃, Conc. H₂SO₄, Fuming H₂SO₄ | - | < 30 | 2,5-Dibromo-3,4-dinitrothiophene | ~80-95 | [9][10] |

Detailed Experimental Protocols

Synthesis of 2,5-Dibromo-3,4-dinitrothiophene[9]

Step 1: Preparation of the Mixed Acid In a three-necked flask, carefully mix 5 mL of concentrated sulfuric acid with 5 mL of fuming sulfuric acid. Cool the mixture to below 20°C.

Step 2: Addition of this compound To the mixed acid, add 1 mL of this compound. Stir the mixture for 30 minutes at a temperature below 20°C with a stirring speed of 100 rpm.

Step 3: Nitration Slowly add 3 mL of concentrated nitric acid to the reaction mixture while maintaining the temperature below 30°C using an ice bath. Continue stirring for 5 hours at 100 rpm.

Step 4: Work-up and Purification Pour the reaction product into 300 g of ice and stir until the ice has completely melted. Perform vacuum filtration and thoroughly wash the collected solid with water. Recrystallize the solid from methanol, collect the precipitate by filtration, and dry to obtain 2,5-dibromo-3,4-dinitrothiophene.

Applications in Drug Development and Materials Science

Derivatives of this compound are valuable intermediates in the synthesis of a wide range of compounds with significant applications in both the pharmaceutical and materials science sectors.[2]

Pharmaceutical Intermediates

Functionalized this compound derivatives serve as key building blocks for various heterocyclic compounds that exhibit pharmaceutical activity.[2] For instance, 2,5-dibromo-3,4-dinitrothiophene can be reduced to 2,5-dibromo-3,4-diaminothiophene, which is used as an antibacterial crosslinking agent in the synthesis of antibacterial polyurethanes.[4][9] The thiophene scaffold is a recognized privileged structure in medicinal chemistry, and its incorporation can significantly impact the pharmacokinetic and pharmacodynamic properties of drug candidates.[7]

Caption: Synthesis of an antibacterial agent precursor from this compound.

Organic Electronics and Functional Materials

This compound is a fundamental building block for the synthesis of conjugated polymers and small molecules used in organic electronic devices such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2] The bromine atoms are ideal functional groups for cross-coupling reactions, such as Suzuki and Stille couplings, which are instrumental in constructing the extended π-conjugated systems necessary for efficient charge transport and desired optoelectronic properties.[1][5] These materials are utilized in sensors, antistatic coatings, and other advanced electronic components.[2]

Caption: Role of this compound in the synthesis of materials for organic electronics.

Conclusion

This compound, despite its decreased reactivity compared to unsubstituted thiophene, undergoes electrophilic substitution at the 3- and 4-positions, enabling the synthesis of a variety of functionalized derivatives. Nitration is a particularly well-documented and high-yielding reaction. The resulting products are of significant interest and utility, serving as crucial intermediates in the development of novel pharmaceuticals and high-performance organic electronic materials. This guide provides a foundational understanding for researchers and professionals working in these fields, offering both theoretical background and practical experimental details.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C4H2Br2S | CID 18453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. guidechem.com [guidechem.com]

- 6. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 9. Page loading... [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. US2432991A - Acylation of thiophene - Google Patents [patents.google.com]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Molecular Orbital Calculations of 2,5-Dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and computational methodologies for investigating the electronic properties of 2,5-dibromothiophene. Thiophene and its derivatives are fundamental building blocks in the development of pharmaceuticals and organic electronic materials. Understanding the molecular orbital characteristics of substituted thiophenes like this compound is crucial for predicting their reactivity, stability, and potential applications. This document outlines the key computational protocols and presents a structured approach to analyzing its electronic structure.

Introduction to the Electronic Structure of this compound

This compound is a heterocyclic organic compound with the chemical formula C₄H₂Br₂S. The presence of the sulfur heteroatom and the bromine substituents significantly influences the electron distribution within the thiophene ring, thereby determining its chemical behavior and potential for intermolecular interactions. Molecular orbital calculations, particularly using Density Functional Theory (DFT), are powerful tools to elucidate these electronic characteristics. Key properties of interest include the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), Mulliken atomic charges, and the Molecular Electrostatic Potential (MEP).

Computational Methodology

A robust computational approach is essential for obtaining accurate theoretical data on the electronic properties of this compound. The following protocol outlines a standard workflow for such calculations, primarily employing DFT.

Geometry Optimization

The first and most critical step is the optimization of the ground-state molecular geometry. The electronic properties are highly dependent on the molecular structure.

-

Computational Method: Density Functional Theory (DFT) is a widely used method that provides a good balance between accuracy and computational cost. The B3LYP functional is a popular choice for many organic molecules.

-

Basis Set: A common and effective basis set for this type of molecule is 6-31G*. For higher accuracy, especially when dealing with bromine atoms, larger basis sets like 6-311++G(d,p) are recommended.

-

Software: The Gaussian suite of programs is a standard tool for these types of calculations.

Frequency Analysis

Following geometry optimization, a frequency calculation should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable structure.

Electronic Property Calculations

Once the optimized geometry is confirmed, single-point energy calculations are performed to determine the electronic properties.

-

HOMO-LUMO Energies: The energies of the frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the molecule's electronic behavior. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

-

Mulliken Population Analysis: This analysis provides the partial atomic charges on each atom in the molecule, offering insights into the charge distribution and identifying electrophilic and nucleophilic sites.

-

Molecular Electrostatic Potential (MEP): The MEP is a 3D visualization of the electrostatic potential around a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack.

Data Presentation

While a specific, comprehensive experimental or computational study providing all quantitative data for this compound was not found in the initial search, the following table structure is recommended for presenting such data once obtained from calculations.

| Property | Calculated Value (Hartree) | Calculated Value (eV) |

| HOMO Energy | ||

| LUMO Energy | ||

| HOMO-LUMO Energy Gap | ||

| Dipole Moment (Debye) |

Table 1: Calculated Electronic Properties of this compound

| Atom | Mulliken Charge (a.u.) |

| S1 | |

| C2 | |

| C3 | |

| C4 | |

| C5 | |

| H6 | |

| H7 | |

| Br8 | |

| Br9 |

Table 2: Calculated Mulliken Atomic Charges for this compound

Visualization of Concepts and Workflows

Visual diagrams are essential for conveying complex relationships and processes in computational chemistry. The following diagrams, generated using the DOT language, illustrate the workflow of molecular orbital calculations and the concept of HOMO-LUMO energy levels.

Caption: Workflow for molecular orbital calculations.

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2,5-Dibromothiophene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2,5-dibromothiophene and its derivatives in Suzuki-Miyaura cross-coupling reactions. This protocol is essential for synthesizing biaryl and vinyl-substituted thiophenes, which are crucial building blocks in medicinal chemistry and materials science. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including anti-tumor, anti-inflammatory, and antimicrobial properties, making them significant targets in drug development.[1][2]

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, involving a palladium catalyst to couple an organoboron compound with an organohalide.[3][4] Its advantages include mild reaction conditions, tolerance for a broad range of functional groups, and the use of non-toxic and readily available boron derivatives.[1][5]

General Reaction Scheme

The double Suzuki coupling of this compound with an arylboronic acid yields 2,5-diarylthiophene. The reaction can also be controlled to achieve mono-substitution.

Image: General reaction scheme for the Suzuki coupling of a substituted this compound.

Summary of Reaction Conditions

The efficiency of the Suzuki coupling of this compound is influenced by the choice of catalyst, base, solvent, and temperature. The following table summarizes conditions from various studies for both mono- and di-arylation reactions.

| Substrate | Arylboronic Acid (Equivalents) | Catalyst (mol%) | Base (Equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids (1.0) | Pd(PPh₃)₄ (4) | K₃PO₄ (1.75) | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | 62-77 | [6][7] |

| 2,5-Dibromo-3-hexylthiophene | Arylboronic acids (2.5) | Pd(PPh₃)₄ (6) | K₃PO₄ (4.0) | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | Moderate to Good | [1] |

| 2,5-Dibromo-3-methylthiophene | Arylboronic acids (1.1) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | rt-90 | - | 27-63 (mono) | [2][8] |

| 2,5-Dibromo-3-methylthiophene | Arylboronic acids (2.2) | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane / H₂O | rt-90 | - | 27-63 (di) | [2][8] |

| This compound | Isopropenylboronic acid pinacol ester (3.0) | Pd(PPh₃)₄ (1.5) | KOH (4.0) | 1,4-Dioxane / H₂O | 90 | 24 | ~75 | [9] |

Experimental Workflow

The diagram below outlines the general workflow for performing a Suzuki coupling reaction with this compound.

Caption: General experimental workflow for the Suzuki coupling of this compound derivatives.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the di-arylation of a substituted this compound. It is adaptable for mono-arylation by adjusting the stoichiometry of the arylboronic acid.[1][7][10]

Materials:

-

2,5-Dibromo-3-alkylthiophene (1.0 mmol, 1.0 eq)

-

Arylboronic acid (2.5 mmol, 2.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.06 mmol, 6 mol%)

-

Potassium phosphate (K₃PO₄) (4.0 mmol, 4.0 eq)

-

1,4-Dioxane (ACS grade, degassed)

-

Deionized Water (degassed)

-

Schlenk flask or reaction tube

-

Standard glassware for work-up and purification

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2,5-dibromo-3-alkylthiophene (1.0 eq) and the palladium catalyst, Pd(PPh₃)₄ (6 mol%).[1]

-

Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (e.g., 2 mL) via syringe. Stir the resulting mixture at room temperature for approximately 30 minutes.[1][7]

-

Reagent Addition: To the stirring mixture, add the arylboronic acid (2.5 eq), potassium phosphate (4.0 eq), and degassed water (e.g., 0.5 mL) in sequence under the inert atmosphere.[1]

-

Reaction: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

-